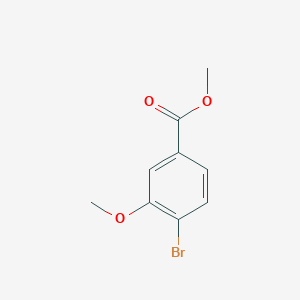

Methyl 4-bromo-3-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKDKHRGIJWOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561758 | |

| Record name | Methyl 4-bromo-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17100-63-9 | |

| Record name | Methyl 4-bromo-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-bromo-3-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-bromo-3-methoxybenzoate

Introduction

Methyl 4-bromo-3-methoxybenzoate is a polysubstituted aromatic compound that has emerged as a pivotal building block in modern organic synthesis. Its strategic arrangement of a bromine atom, a methoxy group, and a methyl ester on a benzene ring provides a versatile platform for constructing complex molecular architectures. The distinct electronic nature and reactivity of each functional group allow for a high degree of synthetic control, making it an invaluable intermediate in the fields of medicinal chemistry and materials science. This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on the underlying chemical principles and practical experimental insights for research and development professionals.

Compound Identification and Physicochemical Properties

Correctly identifying a chemical reagent is the foundational step for any successful synthetic endeavor. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is unique to this specific chemical structure.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17100-63-9 | [1][2][3] |

| Molecular Formula | C₉H₉BrO₃ | [1][2][3] |

| Molecular Weight | 245.07 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid / Crystalline Powder | [2] |

| Purity | Typically ≥97% | [2] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved via electrophilic aromatic substitution on its precursor, methyl 3-methoxybenzoate. The choice of brominating agent and reaction conditions is critical to ensure regioselectivity—the selective bromination at the C4 position.

The directing effects of the substituents on the aromatic ring govern the outcome. The methoxy group (-OCH₃) at C3 is a powerful ortho-, para-directing activator due to its ability to donate electron density through resonance. The methyl ester group (-COOCH₃) is a meta-directing deactivator. The activating -OCH₃ group's influence dominates, directing the incoming electrophile (Br⁺) to the positions ortho and para to it (C2, C4, and C6). Steric hindrance from the adjacent ester group at C3 disfavors substitution at the C2 position. The C4 position is para to the methoxy group and is therefore highly activated and sterically accessible, making it the primary site of bromination.

Caption: Synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its capacity to serve as a versatile scaffold in multi-step syntheses. The aryl bromide functionality is particularly important, as it is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, creating biaryl structures common in pharmaceuticals.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.

The ester group provides another reactive handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond couplings or other transformations. Alternatively, the ester can be reduced to a primary alcohol, opening up further synthetic pathways. This multi-functionality allows for sequential, controlled modifications of the molecule.

Caption: Key cross-coupling reactions of the title compound.

Application in Drug Discovery: A Building Block for Bioactive Molecules

The structural motifs accessible from this compound are prevalent in many biologically active compounds. Its use as an intermediate allows medicinal chemists to rapidly generate libraries of novel compounds for screening. For instance, the biaryl structures formed via Suzuki coupling are a cornerstone of many kinase inhibitors used in oncology. The ability to introduce diverse substituents at the 4-position through various coupling reactions makes it an ideal starting material for structure-activity relationship (SAR) studies. While specific drug synthesis pathways are often proprietary, the utility of similar bromo-benzoate derivatives is well-documented in the synthesis of antagonists for leukotrienes, anti-inflammatory agents, and inhibitors for enzymes like testosterone 5α-reductase.[4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative, self-validating methodology for a Suzuki coupling reaction, a common application for this substrate. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize Methyl 3-methoxy-4-phenylbenzoate from this compound and phenylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.04 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Methodology:

-

Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

-

Causality: The catalyst used is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere (nitrogen or argon) is crucial for catalytic efficiency and reaction success. Flame-drying removes adsorbed water from the glassware.

-

-

Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of dioxane. Add this catalyst solution to the Schlenk flask.

-

Causality: Palladium(II) acetate is a pre-catalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine acts as a ligand, stabilizing the Pd(0) catalyst and facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

-

-

Solvent Addition and Degassing: Add dioxane and water (typically a 4:1 to 5:1 ratio) to the flask. Degas the mixture thoroughly by subjecting it to three cycles of vacuum followed by backfilling with nitrogen/argon.

-

Causality: A mixed solvent system is often required; dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base (K₂CO₃). Degassing removes dissolved oxygen, further protecting the catalyst.

-

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: Heat provides the necessary activation energy for the reaction to proceed at a reasonable rate. Progress should be monitored to determine the point of completion and avoid potential side reactions from prolonged heating.

-

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Causality: The work-up procedure is designed to remove the inorganic base, boronic acid byproducts, and catalyst residues. Ethyl acetate is the extraction solvent, while brine helps to break up emulsions and dry the organic layer.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

-

Causality: Column chromatography separates the desired product from any remaining starting materials, byproducts, and residual catalyst, yielding the pure compound.

-

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting. It is classified as harmful and an irritant.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-utility synthetic intermediate whose value is derived from the orthogonal reactivity of its functional groups. The aryl bromide provides a reliable handle for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions, while the ester and methoxy groups can be used for subsequent modifications or to tune the electronic properties of the final molecule. A thorough understanding of its properties, reactivity, and handling is essential for any scientist aiming to leverage this powerful tool in the synthesis of novel compounds for drug discovery and beyond.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

Sources

A Technical Guide to Methyl 4-bromo-3-methoxybenzoate: Structure, Synthesis, and Applications

Executive Summary: Methyl 4-bromo-3-methoxybenzoate is a halogenated aromatic ester of significant interest to the chemical and pharmaceutical industries. Its trifunctional nature—featuring a reactive bromine atom, an electron-donating methoxy group, and a versatile methyl ester—makes it a valuable intermediate for the synthesis of complex organic molecules. This guide provides an in-depth analysis of its chemical structure, explores strategic and regioselective synthetic routes with detailed protocols, and discusses its applications as a key building block in modern medicinal chemistry, particularly in metal-catalyzed cross-coupling reactions. A critical distinction is made between this compound and its commonly confused isomer, Methyl 4-(bromomethyl)-3-methoxybenzoate, to ensure clarity in synthetic planning and execution.

Compound Profile and Physicochemical Properties

This compound is a solid organic compound whose utility is defined by the precise arrangement of its functional groups on the benzene ring.[1]

1.1 Nomenclature and Chemical Identifiers

A consistent identification of this chemical entity is crucial for procurement, regulatory compliance, and scientific communication.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 17100-63-9 | [2] |

| Molecular Formula | C₉H₉BrO₃ | [2][3] |

| Molecular Weight | 245.07 g/mol | [2] |

| InChI Key | XLKDKHRGIJWOSN-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)OC)Br | [2] |

| Synonyms | 4-bromo-3-methoxy-benzoic acid methyl ester, Methyl 4-Bromo-m-anisate | [2] |

1.2 Chemical Structure

The structure of this compound is depicted below, highlighting the substitution pattern on the aromatic ring.

Caption: Structure of this compound (CAS: 17100-63-9).

1.3 A Critical Distinction: Isomeric Impurity and Synthesis Pitfalls

It is imperative for researchers to distinguish this compound from its structural isomer, Methyl 4-(bromomethyl)-3-methoxybenzoate (CAS: 70264-94-7).[4]

-

This compound (Topic of this Guide): The bromine atom is directly attached to the aromatic ring (an aryl halide). This requires an electrophilic aromatic substitution reaction for its synthesis.

-

Methyl 4-(bromomethyl)-3-methoxybenzoate: The bromine atom is on the methyl group attached to the ring (a benzylic halide). Its synthesis involves a free-radical chain reaction on the benzylic carbon.[5]

This structural difference dictates entirely different synthetic strategies and chemical reactivity. The benzylic halide is a potent alkylating agent, while the aryl halide is primarily used in metal-catalyzed cross-coupling reactions. Protocols for the synthesis of the bromomethyl isomer, often involving N-Bromosuccinimide (NBS) with a radical initiator or UV light, will not yield the desired aryl bromide.[5][6]

Strategic Synthesis and Mechanistic Insights

The synthesis of this compound can be approached from two primary retrosynthetic pathways. The choice between them depends on the availability of starting materials, desired purity, and control over regioselectivity.

2.1 Route A: Electrophilic Aromatic Bromination of Methyl 3-methoxybenzoate

This route involves the direct bromination of the aromatic ring. The primary challenge is achieving high regioselectivity.

2.1.1 Mechanistic Rationale and Regioselectivity The outcome of the electrophilic bromination is governed by the directing effects of the substituents already present on the ring:

-

Methoxy Group (-OCH₃): A powerful activating, ortho, para-directing group due to resonance electron donation.[7] It strongly favors substitution at the C2, C4, and C6 positions.

-

Methyl Ester Group (-COOCH₃): A deactivating, meta-directing group due to inductive electron withdrawal. It directs incoming electrophiles to the C5 position.

The strongly activating methoxy group dominates the directing effects. Therefore, the bromine electrophile (Br⁺) will preferentially add to the positions activated by the methoxy group. The target C4 position is para to the methoxy group, making it a highly favored site of substitution. The C2 and C6 positions, being ortho to the methoxy group, are also potential sites, which may lead to the formation of isomeric byproducts like Methyl 2-bromo-3-methoxybenzoate. Careful control of reaction conditions is necessary to maximize the yield of the desired 4-bromo isomer.

2.1.2 General Protocol: Bromination A typical laboratory procedure involves reacting methyl 3-methoxybenzoate with a brominating agent, such as N-bromosuccinimide or elemental bromine, often in the presence of a catalyst in a suitable solvent.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H9BrO3 | CID 14570117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C9H9BrO3) [pubchemlite.lcsb.uni.lu]

- 4. 70264-94-7 CAS MSDS (METHYL 4-(BROMOMETHYL)-3-METHOXYBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Buy Methyl 3-bromo-5-methoxybenzoate | 56709-70-7 [smolecule.com]

An In-depth Technical Guide to Methyl 4-bromo-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in the synthesis of complex organic molecules, methyl 4-bromo-3-methoxybenzoate holds significant importance for researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its nomenclature, chemical and physical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory work. The information presented herein is curated to support the design and execution of synthetic strategies that leverage the unique reactivity of this versatile compound.

Compound Identification and Nomenclature

This compound is a substituted aromatic ester. A clear understanding of its nomenclature is crucial for unambiguous communication in a research and development setting.

Systematic and Common Names:

The primary identifier for this compound is its IUPAC name: This compound .[1] It is also commonly referred to by various synonyms, which are often encountered in chemical supplier catalogs and literature databases.

A comprehensive list of synonyms and identifiers is provided in the table below to facilitate literature searches and material procurement.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 17100-63-9[1] |

| Molecular Formula | C₉H₉BrO₃[1] |

| Synonyms | 4-Bromo-3-methoxybenzoic acid methyl ester, Benzoic acid, 4-bromo-3-methoxy-, methyl ester, Methyl 4-bromo-m-anisate, 2-Bromo-5-(methoxycarbonyl)anisole[2] |

It is imperative to distinguish this compound from its isomers, such as methyl 4-(bromomethyl)-3-methoxybenzoate (CAS 70264-94-7) and methyl 3-bromo-4-methoxybenzoate (CAS 35450-37-4), as their distinct structures lead to different chemical reactivity and applications.[3][4]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| Molecular Weight | 245.07 g/mol | [1] |

| Appearance | Colorless or white to yellow or pale-red solid or liquid | [2] |

| Melting Point | 58-61 °C | |

| Boiling Point | 172-173 °C | |

| Solubility | Moderately soluble in organic solvents, limited solubility in water. | [2] |

Spectroscopic Data:

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Key spectral features are summarized below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): While a publicly available spectrum image is not readily accessible, the expected signals would include a singlet for the methoxy protons (-OCH₃), a singlet for the ester methyl protons (-COOCH₃), and distinct aromatic proton signals corresponding to the trisubstituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester, the methoxy carbon, the ester methyl carbon, and the aromatic carbons, including the carbon atom attached to the bromine.

-

IR (Infrared) Spectroscopy: The IR spectrum is expected to show a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.[5] Characteristic absorptions for the C-O bonds of the ether and ester, as well as aromatic C-H and C=C stretching vibrations, would also be present.

-

MS (Mass Spectrometry): The mass spectrum would exhibit a molecular ion peak (M+) and a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) due to the presence of the bromine atom.

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from 3-methoxybenzoic acid. The causality behind this synthetic route lies in the directing effects of the substituents on the aromatic ring.

Synthetic Pathway Overview:

Caption: General synthetic route for this compound.

Step 1: Fischer Esterification of 3-Methoxybenzoic Acid

The initial step involves the conversion of the carboxylic acid group of 3-methoxybenzoic acid into a methyl ester. The Fischer esterification is a classic and efficient method for this transformation.[5]

-

Protocol:

-

Dissolve 3-methoxybenzoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Heat the mixture at reflux for several hours to drive the equilibrium towards the product.

-

After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product, methyl 3-methoxybenzoate, with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography if necessary.

-

Step 2: Regioselective Electrophilic Bromination

The second step is the selective introduction of a bromine atom at the C-4 position of the aromatic ring. The regioselectivity of this electrophilic aromatic substitution is dictated by the electronic effects of the existing methoxy (-OCH₃) and methyl ester (-COOCH₃) groups. The methoxy group is a strongly activating ortho-, para-director, while the methyl ester group is a deactivating meta-director. The powerful activating effect of the methoxy group directs the incoming electrophile (bromine) to the positions ortho and para to it. The para position (C-4) is sterically more accessible and is the major product.[5]

-

Protocol:

-

Dissolve methyl 3-methoxybenzoate in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, portion-wise at a controlled temperature (often at or below room temperature). The use of a radical initiator like AIBN may be necessary when using NBS.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC).

-

Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

Purify the crude this compound by recrystallization or column chromatography.

-

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the aryl bromide and the methyl ester.

Reactivity Profile:

Caption: Key reactions of this compound.

A Versatile Intermediate in Pharmaceutical Synthesis:

The bromine atom on the aromatic ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5] These reactions are fundamental in modern organic synthesis for the construction of complex molecular scaffolds found in many pharmaceutical agents.

While specific examples of blockbuster drugs synthesized directly from this compound are not prominently featured in the readily available literature, its structural motifs are present in various biologically active compounds. Its utility lies in its role as a versatile starting material for the synthesis of more complex intermediates. For instance, related brominated benzoic acid derivatives are key components in the synthesis of kinase inhibitors and other therapeutic agents.

The ester group can be easily hydrolyzed to the corresponding carboxylic acid, providing a handle for further modifications, such as amide bond formation, which is a cornerstone of medicinal chemistry.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: The compound is generally considered to have some level of toxicity. It is crucial to consult the latest Safety Data Sheet (SDS) from the supplier for detailed hazard information.

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

-

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature provides multiple avenues for chemical modification, making it a strategic starting material for the synthesis of complex target molecules in the pharmaceutical and agrochemical industries. A clear understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to effectively utilize this compound in their synthetic endeavors.

References

-

Exploring Methyl 4-Bromo-3-Nitrobenzoate: A Key Intermediate in Organic Synthesis. Dayang Chem (Hangzhou) Co.,Ltd. [Link]

-

This compound | C9H9BrO3 | CID 14570117. PubChem. [Link]

Sources

A Technical Guide to the Spectral Analysis of Methyl 4-bromo-3-methoxybenzoate

This in-depth technical guide provides a comprehensive analysis of the spectral data for Methyl 4-bromo-3-methoxybenzoate (CAS No: 17100-63-9), a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and quality control. We will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule.

Introduction: The Molecular Blueprint

This compound, with the molecular formula C₉H₉BrO₃, is a substituted aromatic ester.[1][2] Its structure is characterized by a benzene ring functionalized with a bromine atom, a methoxy group (-OCH₃), and a methyl ester group (-COOCH₃).[3] The precise arrangement of these substituents is critical to its chemical reactivity and its utility as a building block in the synthesis of more complex molecules. Spectroscopic analysis provides an unambiguous confirmation of this arrangement, offering a molecular-level "fingerprint."

This guide moves beyond a simple listing of spectral peaks. It aims to provide a deeper understanding of why the spectra appear as they do, grounding the interpretation in the fundamental principles of chemical structure and electronic effects. Understanding the causality behind spectral features is paramount for troubleshooting, method development, and the confident identification of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map out the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the protons of the two methyl groups. The chemical shift (δ) of each proton is influenced by the electron density of its local environment. Electron-withdrawing groups, such as the bromine atom and the ester functionality, will deshield nearby protons, causing them to resonate at a higher chemical shift (further downfield). Conversely, the electron-donating methoxy group will shield adjacent protons, shifting their signals upfield.

Expected ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H-5 | ~7.6-7.8 | d | 1H |

| H-2 | ~7.5-7.7 | d | 1H |

| H-6 | ~7.1-7.3 | dd | 1H |

| -OCH₃ (ester) | ~3.9 | s | 3H |

| -OCH₃ (methoxy) | ~3.9 | s | 3H |

Note: Predicted values are based on established substituent effects in benzene rings. Actual experimental values may vary slightly depending on the solvent and spectrometer frequency.

Interpretation of the Aromatic Region:

The three protons on the benzene ring are chemically distinct and will therefore have different chemical shifts and coupling patterns.

-

H-5: This proton is ortho to the bromine atom and meta to the ester group. It is expected to be a doublet due to coupling with H-6.

-

H-2: This proton is ortho to the ester group and meta to the methoxy group. It is expected to be a doublet due to coupling with H-6.

-

H-6: This proton is situated between H-2 and H-5 and is ortho to both the methoxy and bromo substituents. It will be split by both neighboring protons, resulting in a doublet of doublets (dd).

Interpretation of the Aliphatic Region:

-

Methyl Ester (-COOCH₃) and Methoxy (-OCH₃) Protons: Both the methyl ester and the methoxy group protons are isolated from other protons in the molecule and will therefore appear as sharp singlets. Their chemical shifts are expected to be very similar, potentially overlapping, around 3.9 ppm.[3] High-resolution NMR may be able to distinguish between these two singlets.

A European Patent document provides textual ¹H NMR data for a compound with the same CAS number (17100-63-9).[4] However, the description of the aromatic region in the patent is inconsistent with the expected splitting patterns for the structure of this compound, and it only lists one singlet for the methyl groups. This discrepancy highlights the importance of cross-verifying data from multiple sources.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.[3]

Expected ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~165-170 |

| C-3 (C-OCH₃) | ~155-160 |

| C-1 (C-COOCH₃) | ~130-135 |

| C-5 | ~125-130 |

| C-6 | ~115-120 |

| C-4 (C-Br) | ~110-115 |

| C-2 | ~110-115 |

| -OCH₃ (ester) | ~52-55 |

| -OCH₃ (methoxy) | ~56-60 |

Note: These are predicted chemical shift ranges.

Interpretation:

-

Carbonyl Carbon: The carbonyl carbon of the ester group is the most deshielded carbon and will appear furthest downfield.[3]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the electron-donating methoxy group (C-3) will be significantly deshielded. The carbon bearing the bromine atom (C-4) will also have a characteristic chemical shift. The remaining aromatic carbons will appear in the expected aromatic region.

-

Methyl Carbons: The carbons of the two methoxy groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Key Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3000-3100 | C-H stretch | Aromatic |

| ~2850-2960 | C-H stretch | Methyl (-CH₃) |

| ~1720-1740 | C=O stretch | Ester |

| ~1580-1600 & ~1450-1500 | C=C stretch | Aromatic Ring |

| ~1250-1300 | C-O stretch | Aryl ether |

| ~1000-1250 | C-O stretch | Ester |

| ~550-650 | C-Br stretch | Aryl bromide |

Interpretation:

The IR spectrum of this compound will be dominated by a strong, sharp absorption band in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester group. The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ether and ester groups will appear in the fingerprint region (below 1500 cm⁻¹), as will the C-Br stretching vibration.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the molecule's structure.

Molecular Weight and Isotopic Pattern:

The molecular weight of this compound is 245.07 g/mol .[2] A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, one at m/z 244 and the other at m/z 246, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively. This "M, M+2" pattern is a definitive indicator of the presence of a single bromine atom.

Predicted Fragmentation Pattern:

Electron ionization (EI) is a common technique that leads to the fragmentation of the molecule. The fragmentation pattern can be rationalized by considering the stability of the resulting carbocations and neutral losses.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

Loss of a methoxy radical (-•OCH₃): This would result in a fragment ion at m/z 213/215.

-

Loss of the carbomethoxy radical (-•COOCH₃): This would lead to a fragment at m/z 185/187.

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon proper sample preparation and instrument parameter selection.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of approximately -1 to 10 ppm.

-

Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

Signal averaging (e.g., 16-32 scans) will improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to produce the final spectrum.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

-

Acquisition:

-

Set the ionization energy to 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive analytical toolkit for the characterization of this compound. Each technique offers complementary information that, when synthesized, allows for the unambiguous confirmation of the compound's structure and purity. This guide has provided a framework for understanding and interpreting the key spectral features of this important synthetic intermediate, grounded in the principles of chemical structure and spectroscopic theory.

References

-

(No author given). This compound. CP Lab Safety. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- European Patent Office. 1-CYANO-PYRROLIDINE DERIVATIVES AS DBU INHIBITORS - EP 3433246 B1.

Sources

An In-depth Technical Guide to Methyl 4-bromo-3-methoxybenzoate for Advanced Research Applications

This guide provides a comprehensive overview of Methyl 4-bromo-3-methoxybenzoate, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard safety data sheet to offer practical insights into its chemical properties, safe handling protocols, and applications in modern synthesis, grounded in established scientific principles.

Section 1: Compound Profile and Strategic Importance

This compound (CAS No. 17100-63-9) is a trifunctional solid organic compound featuring a benzene ring substituted with a bromine atom, a methoxy group, and a methyl ester group.[1][2] This specific arrangement of functional groups makes it a valuable and versatile building block, particularly in the synthesis of complex molecular architectures.[1] The bromine atom provides a reactive site for cross-coupling reactions, the electron-donating methoxy group influences the reactivity of the aromatic ring, and the methyl ester can be readily hydrolyzed to a carboxylic acid for further derivatization.[1] Its primary utility is as an intermediate in the creation of more complex molecules for various research applications, including the development of potential therapeutic agents.[1]

Table 1: Core Physicochemical & Identification Data

| Property | Value | Source |

| CAS Number | 17100-63-9 | [2][3][4][5] |

| Molecular Formula | C₉H₉BrO₃ | [3][4] |

| Molecular Weight | 245.07 g/mol | [3] |

| Appearance | Solid | [4] |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 4-bromo-3-methoxy-benzoic acid methyl ester, Methyl 4-Bromo-m-anisate | [4] |

| InChI Key | XLKDKHRGIJWOSN-UHFFFAOYSA-N | [2][3] |

Section 2: Hazard Analysis and Risk Mitigation Framework

The effective use of this compound hinges on a thorough understanding of its potential hazards and the implementation of a robust safety framework. This is not merely about following rules, but about understanding the chemical's reactivity and potential physiological effects to create a self-validating system of safety.

2.1 GHS Hazard Profile & Mechanistic Insight

The compound is classified under the Globally Harmonized System (GHS) with several key hazard statements. Understanding the basis of these warnings is critical for safe handling.

Table 2: GHS Hazard Classification

| GHS Hazard Code | Description | Implication & Causality |

| H302 | Harmful if swallowed | Oral ingestion can lead to systemic toxicity. The compound's metabolism may release harmful substances. |

| H312 | Harmful in contact with skin | Dermal absorption can occur, leading to systemic effects. The lipophilic nature of the aromatic ring may facilitate skin penetration. |

| H315 | Causes skin irritation | As an irritant, the compound can cause a reversible inflammatory effect on the skin upon direct contact.[6][7][8] This is a common property of functionalized aromatic compounds. |

| H319 | Causes serious eye irritation | Direct contact with the eyes can cause significant, potentially damaging, reversible inflammation.[6][7] The powdered nature of the solid increases the risk of aerosolization and eye contact. |

| H332 | Harmful if inhaled | Inhalation of the dust can lead to respiratory tract irritation and potential systemic toxicity. |

| H335 | May cause respiratory irritation | The fine particulate nature of the solid can act as a mechanical and chemical irritant to the respiratory system.[3][6][7] |

(Data synthesized from PubChem GHS classifications)[3]

2.2 The Logic of Safe Handling: A Workflow Approach

Safe handling is a dynamic process, not a static checklist. The following workflow is designed to mitigate the risks identified above at each stage of use, from preparation to disposal.

Figure 1: A workflow diagram illustrating the key stages and decision points for mitigating the specific hazards associated with this compound.

Section 3: Application in Synthetic Protocols

The strategic value of this compound is most evident in its application as a precursor in C-C bond-forming reactions, such as the Suzuki-Miyaura coupling.

3.1 Core Reactivity: The Suzuki-Miyaura Coupling

The aryl bromide moiety of this compound makes it an excellent substrate for palladium-catalyzed Suzuki-Miyaura coupling reactions. This reaction is fundamental for constructing biaryl structures, which are common motifs in pharmaceuticals.[1] The general principle involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid) in the presence of a palladium catalyst and a base.[1][9]

Figure 2: A simplified relationship diagram outlining the key components of a Suzuki-Miyaura cross-coupling reaction using this compound.

3.2 Example Protocol: Synthesis of a Biaryl Compound

This protocol is a representative example and should be adapted and optimized based on the specific boronic acid used and laboratory conditions.

Objective: To synthesize a methyl 3-methoxy-4-arylbenzoate via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)

-

Toluene, anhydrous

-

Ethanol

-

Water, deionized

Methodology:

-

Inert Atmosphere Preparation: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flame-dry the apparatus under vacuum and allow it to cool under an inert atmosphere (e.g., Nitrogen or Argon). Causality: This step is crucial to prevent the oxidation of the Pd(0) catalyst, which would render it inactive.

-

Reagent Addition: To the flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Briefly remove the inert atmosphere inlet and add the tetrakis(triphenylphosphine)palladium(0) (0.03 eq). Causality: The catalyst is added last to minimize its exposure to air.

-

Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Section 4: Waste Management and Decontamination

Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory and environmental safety.

4.1 Waste Segregation

As a halogenated aromatic compound, all waste streams containing this compound or its byproducts must be segregated.[10]

-

Halogenated Organic Waste: Collect all liquid waste, including reaction mother liquors and chromatography solvents, in a clearly labeled, dedicated container for halogenated waste.[10][11]

-

Solid Waste: Contaminated solid materials (e.g., used silica gel, filter paper, gloves) should be collected in a separate, sealed, and clearly labeled hazardous waste bag.[12]

Causality: Separating halogenated from non-halogenated waste is crucial because the disposal methods differ significantly.[13] Incineration of halogenated compounds requires special scrubbers to neutralize the resulting acidic gases (e.g., HBr), making the process more complex and costly.[13]

4.2 Decontamination Procedures

-

Glassware: Rinse all contaminated glassware with a suitable organic solvent (e.g., acetone) in a fume hood. Collect the rinsate as halogenated waste.[10]

-

Work Surfaces: Decontaminate the fume hood and any other potentially contaminated surfaces by wiping with a cloth wetted with a suitable solvent, followed by a wipe with a detergent solution. All wipes should be disposed of as solid hazardous waste. Never use a dry brush, as this can aerosolize the powder.[14]

References

-

GHS Hazard Statements. (n.d.). Wikipedia. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

List of GHS Hazard and Precautionary Statements. (n.d.). Chem-Space. Retrieved from [Link]

-

GHS Label for Irritant: Requirements Symbols & Buying Guide. (2025). Safety Decals. Retrieved from [Link]

-

WORKING SAFELY WITH TOXIC POWDERS. (n.d.). Duke University Safety. Retrieved from [Link]

- Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. (1997). Google Patents.

-

Hazard statements. (n.d.). MSDS Europe. Retrieved from [Link]

-

Irritant Chemicals. (n.d.). University of Michigan-Dearborn. Retrieved from [Link]

-

Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Berkeley EHS. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

This compound (C9H9BrO3). (n.d.). PubChemLite. Retrieved from [Link]

-

Methyl 4-(bromomethyl)-3-methoxybenzoate. (n.d.). PubChem. Retrieved from [Link]

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2012). MDPI. Retrieved from [Link]

-

Halogenated Solvents in Laboratories. (n.d.). Temple University EHRS. Retrieved from [Link]

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]

-

Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). University of Wuppertal. Retrieved from [Link]

-

Handling Laboratory Waste. (2016). Tokyo Metropolitan University. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H9BrO3 | CID 14570117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GHS Hazard Statements - List, Codes & Implementation | BradyCanada.ca [bradycanada.ca]

- 4. benchchem.com [benchchem.com]

- 5. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google Patents [patents.google.com]

- 6. safetydecals.com [safetydecals.com]

- 7. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 8. umdearborn.edu [umdearborn.edu]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. campusoperations.temple.edu [campusoperations.temple.edu]

- 12. se.tmu.ac.jp [se.tmu.ac.jp]

- 13. Making sure you're not a bot! [oc-praktikum.de]

- 14. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

Topic: A Technical Guide to the Solubility of Methyl 4-bromo-3-methoxybenzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 4-bromo-3-methoxybenzoate (CAS: 17100-63-9), a key intermediate in pharmaceutical and agrochemical synthesis. The document elucidates the theoretical principles governing its solubility based on molecular structure and intermolecular forces. While quantitative solubility data is not readily published, this guide presents a predicted solubility profile across a range of common organic solvents, categorized by polarity. Furthermore, it offers detailed, field-proven experimental protocols for both rapid qualitative assessment and precise quantitative determination of solubility via UV-Vis spectroscopy. This guide is intended to equip researchers and development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in various solvent systems, ensuring procedural safety and optimizing experimental outcomes.

Compound Profile: this compound

This compound is an aromatic ester that serves as a versatile building block in organic synthesis.[1] Understanding its physical and chemical properties, particularly its solubility, is paramount for its effective use in reaction design, purification processes like recrystallization, and formulation development.

Chemical Identity:

-

IUPAC Name: this compound[2]

-

CAS Number: 17100-63-9[2]

-

Molecular Formula: C₉H₉BrO₃[2]

-

Molecular Weight: 245.07 g/mol [2]

-

Appearance: Typically a white to light orange solid.[3]

The solubility of this compound dictates the choice of reaction media, influences reaction kinetics, and is the cornerstone of its purification by crystallization. An informed selection of solvents prevents issues such as poor yields, difficult isolations, and impurities in the final product.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the chemical principle "like dissolves like," which underscores the importance of matching intermolecular forces between the solute and solvent molecules.[4][5]

Molecular Structure Analysis: The structure of this compound contains both polar and non-polar regions, resulting in a nuanced solubility profile.

-

Polar Moieties:

-

Ester Group (-COOCH₃): This group is highly polar and can act as a hydrogen bond acceptor. It contributes to dipole-dipole interactions.

-

Methoxy Group (-OCH₃): The ether linkage is also polar and can accept hydrogen bonds.

-

-

Non-Polar Moieties:

-

Benzene Ring: The aromatic ring is large and non-polar, contributing to van der Waals forces (specifically, London dispersion forces).

-

Bromine Atom (-Br): While bromine is electronegative, its contribution to overall polarity is less significant than the ester and methoxy groups. It primarily adds to the molecular weight and van der Waals interactions.

-

Predicted Solubility Behavior: Based on this structure, this compound is expected to be:

-

Poorly soluble in highly non-polar solvents (e.g., hexanes), as the polar ester and methoxy groups will not be effectively solvated.

-

Sparingly soluble to insoluble in water , as the large, non-polar aromatic ring dominates, making the molecule insufficiently polar to overcome the strong hydrogen bonding network of water.

-

Readily soluble in moderately polar aprotic solvents (e.g., ethyl acetate, acetone, dichloromethane), which can engage in dipole-dipole interactions with the ester and methoxy groups. Ethyl acetate is often a good solvent for esters.[6]

-

Soluble in polar protic solvents (e.g., methanol, ethanol), which can engage in dipole-dipole interactions and may have favorable interactions with the polar functional groups.

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in common organic solvents, categorized by solvent class. This profile is derived from theoretical principles and should be confirmed experimentally for specific applications.

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |

| Non-Polar | Hexane, Cyclohexane | Poorly Soluble / Insoluble | Insufficient polarity to solvate the ester and methoxy groups. Van der Waals forces are the primary interaction. |

| Toluene | Sparingly to Moderately Soluble | The aromatic ring of toluene can interact favorably with the compound's benzene ring via π-stacking, but solvation of polar groups is weak. | |

| Moderately Polar Aprotic | Dichloromethane (DCM) | Soluble | Good balance of polarity to solvate the entire molecule. |

| Diethyl Ether | Moderately Soluble | Lower polarity than other aprotic solvents may limit its capacity. | |

| Ethyl Acetate | Soluble to Very Soluble | The solvent's ester functionality is an excellent match for the solute's polar groups ("like dissolves like").[6] | |

| Acetone | Soluble | The polar ketone group effectively solvates the solute's polar regions. | |

| Tetrahydrofuran (THF) | Soluble | The cyclic ether structure provides good solvation for both polar and non-polar parts of the molecule. | |

| Polar Aprotic | Acetonitrile (MeCN) | Moderately Soluble | High polarity may not be perfectly matched to the large non-polar region of the solute. |

| Dimethylformamide (DMF) | Soluble | Highly polar solvent capable of strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A very strong polar aprotic solvent, often used for compounds with poor solubility.[7] | |

| Polar Protic | Methanol, Ethanol | Soluble | The alcohol's hydroxyl group can interact with the solute's ester and methoxy groups, while its alkyl chain interacts with the non-polar ring. |

| Water | Insoluble | The large non-polar benzene ring cannot be sufficiently solvated by water's hydrogen-bonding network.[8] |

Experimental Protocols for Solubility Determination

Verifying the solubility of a compound is a critical step in process development. The following protocols describe methods for both a rapid qualitative check and a precise quantitative measurement.

Protocol: Rapid Qualitative Solubility Assessment

This method provides a quick, visual determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent at room temperature.[8][9]

Materials:

-

This compound

-

A selection of test solvents

-

Small, dry test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula and analytical balance

Procedure:

-

Weigh approximately 25 mg of this compound and place it into a clean, dry test tube.[8]

-

Add 0.75 mL of the selected solvent to the test tube in three 0.25 mL portions.[8]

-

After each addition, cap the test tube and vortex vigorously for 30 seconds.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear, transparent solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain visible. The solution may appear cloudy.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record the observations for each solvent tested.

Expert Insight: This method is a foundational screening step. A compound deemed "soluble" here (approx. 33 mg/mL) is a good candidate for use as a reaction solvent or for purification by recrystallization.

Protocol: Quantitative Determination via UV-Vis Spectroscopy

This method determines the thermodynamic solubility limit by measuring the concentration of a saturated solution. It relies on the principle that the absorbance of a solution is directly proportional to its concentration (Beer-Lambert Law) up to the point of saturation.[10]

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Scintillation vials or small glass containers with screw caps

-

Orbital shaker or magnetic stirrer

Procedure:

Part A: Preparation of Standard Curve

-

Prepare a Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in a suitable solvent (one in which it is highly soluble, e.g., Methanol) in a 100 mL volumetric flask. This creates a 100 µg/mL stock solution.

-

Create Serial Dilutions: Prepare a series of standards (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL) by diluting the stock solution.

-

Measure Absorbance: Determine the wavelength of maximum absorbance (λ_max) for the compound by scanning a mid-range standard. Measure the absorbance of all standards at this λ_max.

-

Plot the Curve: Plot a graph of Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 indicates a reliable standard curve.

Part B: Preparation and Measurement of Saturated Solution

-

Create a Slurry: Add an excess amount of this compound (e.g., 20-30 mg) to a vial containing 2-3 mL of the test solvent. This ensures undissolved solid remains.

-

Equilibrate: Tightly cap the vial and place it on an orbital shaker or use a magnetic stir bar. Allow the slurry to equilibrate for at least 24 hours at a constant temperature (e.g., 25 °C) to ensure the solution is fully saturated.[5]

-

Isolate the Supernatant: Allow the slurry to stand undisturbed for 1-2 hours for the excess solid to settle.

-

Filter the Solution: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter directly into a clean vial.

-

Causality: Filtering is critical to remove any microscopic solid particles, which would scatter light and cause an erroneously high absorbance reading.[7]

-

-

Dilute and Measure: Accurately dilute the filtered, saturated solution with the same solvent so that its absorbance falls within the linear range of the standard curve. Measure the absorbance of the diluted sample at λ_max.

-

Calculate Solubility: Use the standard curve equation to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the concentration of the original saturated solution. This value is the solubility limit in units of µg/mL or mg/mL.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]

Recommended Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat.

-

-

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

-

Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11]

Conclusion

This compound exhibits a solubility profile characteristic of a moderately polar organic solid. Its structural features—a non-polar aromatic core functionalized with polar ester and methoxy groups—predict good solubility in moderately polar aprotic and protic organic solvents, and poor solubility in highly non-polar solvents and water. While this guide provides a robust theoretical framework and predicted profile, experimental verification is crucial for any specific application. The detailed qualitative and quantitative protocols provided herein offer reliable, self-validating systems for researchers to accurately determine the solubility of this compound, thereby facilitating more efficient process development, purification, and formulation in their scientific endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(bromomethyl)-3-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Solubility of Things. (n.d.). Spectroscopic Techniques. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Wofford, C. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. University of Texas at Dallas. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

-

Gollnick, K., & Griebel, R. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scientific Research Publishing. Retrieved from [Link]

-

Pan, L., Ho, Q., & Tsutsui, K. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 937–944. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry, 72(8), 1781–1787. Retrieved from [Link]

- Avdeef, A., & Tsinman, O. (2005). Method for determining solubility of a chemical compound. Google Patents.

- Kluge, M., et al. (1996). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. Google Patents.

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

- Fandrick, D. R., et al. (2014). Processes for producing 4-bromo-2-methoxybenzaldehyde. Google Patents.

Sources

- 1. 4-溴-3-甲基苯甲酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C9H9BrO3 | CID 14570117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. chem.ws [chem.ws]

- 5. m.youtube.com [m.youtube.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scirp.org [scirp.org]

- 11. fishersci.com [fishersci.com]

Methyl 4-bromo-3-methoxybenzoate: A Versatile Building Block for Advanced Organic Synthesis

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Multifunctional Scaffolding

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. Methyl 4-bromo-3-methoxybenzoate, a trifunctional aromatic compound, represents a highly valuable and versatile building block. Its utility is derived from the orthogonal reactivity of its constituent functional groups: a reactive aryl bromide poised for cross-coupling, an electron-donating methoxy group influencing regioselectivity, and a methyl ester amenable to further transformations.

This guide provides a comprehensive overview of the chemical properties, synthesis, and extensive applications of this compound. It is designed to equip researchers and drug development professionals with the technical insights and practical protocols necessary to effectively leverage this reagent in the construction of complex molecular architectures, particularly in the pursuit of novel therapeutic agents.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the fundamental properties of a building block is the bedrock of its effective application.

| Property | Value | Reference |

| CAS Number | 17100-63-9 | [1] |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.07 g/mol | [1] |

| Appearance | Solid | [2] |

| IUPAC Name | This compound | [1] |

Spectroscopic Characterization:

The structural integrity of this compound can be confirmed through standard spectroscopic methods. While specific spectra are proprietary to various suppliers, representative data can be found in databases such as ChemicalBook.[3]

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the two aromatic protons, the methoxy protons, and the methyl ester protons, with splitting patterns and chemical shifts influenced by their positions on the substituted ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the nine carbon atoms, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and methyl groups.[3]

-

Mass Spectrometry (MS): The mass spectrum will display the molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of the bromine atom.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will show key absorption bands for the C=O stretch of the ester, C-O stretches of the ether and ester, and C-Br stretch, as well as aromatic C-H and C=C vibrations.[3]

Synthesis of this compound

The most common and regioselective synthesis of this compound involves the electrophilic aromatic substitution of its precursor, methyl 3-methoxybenzoate.[2]

Workflow for the Synthesis of this compound

Caption: Synthetic pathway to this compound.

Expert Insights into the Synthesis:

The regiochemical outcome of the bromination is directed by the substituents on the aromatic ring. The methoxy group (-OCH₃) is a strongly activating, ortho-, para-director, while the methyl ester group (-COOCH₃) is a deactivating, meta-director. The para-position relative to the strongly activating methoxy group is the most nucleophilic and, therefore, the primary site of bromination.[2] Careful control of reaction conditions, such as temperature and the choice of brominating agent (e.g., bromine or N-bromosuccinimide), is crucial to ensure high regioselectivity and yield.[2]

Core Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from its aryl bromide moiety, which is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental pillars of modern organic chemistry for the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures prevalent in many pharmaceuticals.[4]

Illustrative Protocol for Suzuki-Miyaura Coupling:

This protocol is a general guideline. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) (2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture with vigorous stirring (e.g., to 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5][6]

Illustrative Data for Suzuki-Miyaura Coupling of Analogous Aryl Bromides:

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(II) complex (1) | KOH | Water | 100 | 94 |

| 4-Silyl-bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 80 | High |

| 3-Bromophenyltrifluoroborate | 4-Ethylphenylboronic acid | Pd(OAc)₂ (1) | K₂CO₃ | EtOH/H₂O | 25 | High |

Data is illustrative and sourced from reactions of similar aryl bromides to indicate typical conditions and outcomes.[5][6][7]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are valuable intermediates in drug discovery.[8]

Illustrative Protocol for Sonogashira Coupling:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst such as copper(I) iodide (CuI, 1-5 mol%).

-

Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., tetrahydrofuran or dimethylformamide) followed by an amine base (e.g., triethylamine or diisopropylethylamine). Finally, add the terminal alkyne (1.2 equiv.) via syringe.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then purified by column chromatography.

Illustrative Data for Copper-Free Sonogashira Coupling of Analogous Aryl Bromides:

| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromobenzonitrile | Phenylacetylene | Pd precatalyst (2.5 mol%) | TMP | DMSO | RT | 92 |

| Methyl 4-bromobenzoate | Phenylacetylene | Pd precatalyst (2.5 mol%) | TMP | DMSO | RT | 85 |

| 4'-Bromoacetophenone | Phenylacetylene | Pd precatalyst (2.5 mol%) | TMP | DMSO | RT | 88 |

Data is illustrative and sourced from reactions of similar aryl bromides to indicate typical conditions and outcomes.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides.[9]

Illustrative Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium precatalyst or a combination of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and a phosphine ligand (e.g., BINAP, XPhos, 2-10 mol%), and a base.

-

Choice of Base: The choice of base is critical, especially with the ester functionality present. While strong bases like sodium tert-butoxide are common, milder inorganic bases such as cesium carbonate (Cs₂CO₃) are often preferred to prevent ester hydrolysis.[10]

-

Solvent and Reaction: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) and heat the mixture (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.[9][11]

Illustrative Data for Buchwald-Hartwig Amination of Analogous Aryl Bromides:

| Aryl Bromide | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromo-N,N-dimethylaniline | Morpholine | Pd/NHC (0.5) | tBuOK | Toluene | 85 | High |

| 2-Bromo-6-methylpyridine | 1,2-Diaminocyclohexane | Pd₂(dba)₃ (2) / BINAP (4) | NaOBuᵗ | Toluene | 80 | 60 |

| Bromobenzene | Carbazole | Pd precatalyst / TrixiePhos | t-BuOLi | Toluene | - | 97 |

Data is illustrative and sourced from reactions of similar aryl bromides to indicate typical conditions and outcomes.[9][11][12]

Catalytic Cycles in Palladium Cross-Coupling

Caption: Generalized catalytic cycles for key cross-coupling reactions.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazards: This compound may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically valuable building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which are essential for the construction of complex molecular frameworks. This guide has provided an in-depth overview of its properties, synthesis, and key applications, along with illustrative protocols. By understanding the principles of its reactivity and the practical considerations for its use, researchers and drug development professionals can effectively employ this versatile reagent to accelerate their synthetic programs and advance the discovery of new chemical entities.

References

-

Beilstein Journals. Supplementary Information. [Link]

-

PubChem. This compound. [Link]

-

PubChemLite. This compound (C9H9BrO3). [Link]

-

ThalesNano. Flow Chemistry: Sonogashira Coupling. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Methyl 4-Bromo-3-methylbenzoate: Your Key to Advanced Organic Synthesis. [Link]

-

ResearchGate. Suzuki reaction of 4-methylbromobenzene with phenyl boronic acid using Fe3O4@Chitosan-starch/Pd. [Link]

-

Bentham Open. Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. [Link]

-

ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline (the yields were determined by 1 H NMR). [Link]

-

Royal Society of Chemistry. Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. [Link]

-

Arkat USA, Inc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]

-

Wired Chemist. methyl 4-methoxybenzoate Carbon-13 Full Spectrum. [Link]